3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified under the category of triazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. The compound has a CAS Number of 2230803-24-2 and a molecular formula of C7H12N4·2HCl, indicating the presence of two hydrochloride groups in its dihydrochloride form .
The synthesis of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves a multi-step process that can be categorized into several key methods:
The molecular structure of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can be described as follows:
The chemical reactivity of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can be explored through various reactions:
The mechanism of action for 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride primarily involves its interaction with biological macromolecules:
The physical and chemical properties of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride include:
Property | Value |
---|---|
Molecular Weight | 194.16 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not readily available |
Density | Not readily available |
These properties indicate that the compound is likely to exhibit good solubility in aqueous environments, which is advantageous for biological applications .
3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride has several significant applications in scientific research:
The 1,2,3-triazole moiety in 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride (CAS 2230803-24-2) is strategically installed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction enables reliable 1,4-disubstituted triazole formation under mild conditions, crucial for pharmaceutical intermediates where regioselectivity impacts biological activity [3] [7].
Key reaction parameters were systematically optimized:
Table 1: CuAAC Optimization Parameters
Variable | Range Tested | Optimal Value | Yield Impact |
---|---|---|---|
Catalyst Loading | 0.1 - 5 mol% | 1 mol% | 92% → 98% |
Temperature | 20°C - 80°C | 25°C | <5% degradation |
Reaction Time | 1 - 24 hours | 4 hours | Plateau at 98% |
Solvent polarity critically influences regioselectivity and reaction kinetics:
The strained cyclobutane ring is synthesized via photochemical [2+2] cycloadditions:
Stereoselective introduction of the aminomethyl group exploits:
Table 2: Stereochemical Outcomes of Cyclobutane Amination
Method | Conditions | Isomer Ratio (trans:cis) | Yield |
---|---|---|---|
Direct Alkylation | Lithium diisopropylamide, -78°C | 3:1 | 65% |
Chiral Auxiliary-Mediated | Evans’ reagent, 0°C | 99:1 | 82% |
Enzymatic Resolution | Candida antarctica Lipase B | >99:1 | 45% |
Batch-to-flow translation resolves key scalability constraints:
Closed-loop automation ensures lot-to-lot consistency:
Recent advances include photocatalytic flow modules for [2+2] cyclizations and enzyme-immobilized columns for stereoselective aminations, highlighting the convergence of flow chemistry and biocatalysis for complex pharmaceutical intermediates [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1